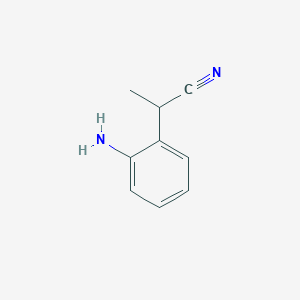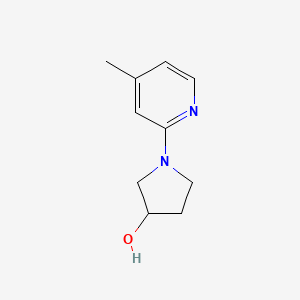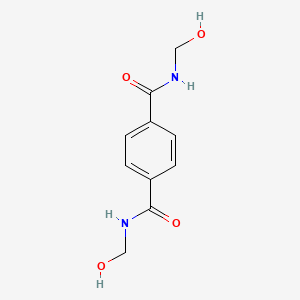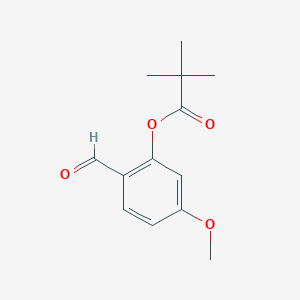![molecular formula C15H9Cl2NO B13974138 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- CAS No. 212554-46-6](/img/structure/B13974138.png)
2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dichlorobenzylidene)indolin-2-one is a chemical compound with the molecular formula C15H9Cl2NO. It is a derivative of indolin-2-one, where the indolinone core is substituted with a 2,6-dichlorobenzylidene group.
准备方法
Synthetic Routes and Reaction Conditions
3-(2,6-Dichlorobenzylidene)indolin-2-one can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 1,3-dihydroindol-2-one with 2,6-dichlorobenzaldehyde in the presence of a base such as pyridine or piperidine . The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-(2,6-dichlorobenzylidene)indolin-2-one are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
3-(2,6-Dichlorobenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Benzyl-substituted indolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
科学研究应用
3-(2,6-Dichlorobenzylidene)indolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer activity.
Biological Research: The compound has been studied for its inhibitory effects on receptor tyrosine kinases, making it a candidate for cancer research.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-(2,6-dichlorobenzylidene)indolin-2-one involves its interaction with molecular targets such as receptor tyrosine kinases. The compound acts as an inhibitor, blocking the activity of these enzymes and thereby interfering with cell signaling pathways that promote cancer cell growth and proliferation . This inhibition is achieved through competitive binding at the ATP-binding site of the kinase.
相似化合物的比较
Similar Compounds
- 3-(2,6-Dichlorobenzylidene)hydrazono)indolin-2-one
- 3-(2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one
Uniqueness
3-(2,6-Dichlorobenzylidene)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits potent inhibitory activity against multiple receptor tyrosine kinases, making it a valuable compound in cancer research .
属性
CAS 编号 |
212554-46-6 |
|---|---|
分子式 |
C15H9Cl2NO |
分子量 |
290.1 g/mol |
IUPAC 名称 |
3-[(2,6-dichlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-5-3-6-13(17)11(12)8-10-9-4-1-2-7-14(9)18-15(10)19/h1-8H,(H,18,19) |
InChI 键 |
VXPXDUGSIZEARG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
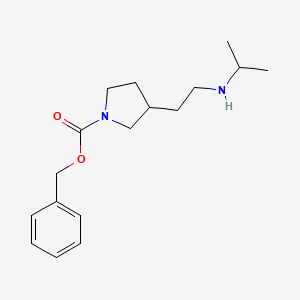


![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
